An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and presents a potential biological mechanism of action.
Core Physicochemical Properties
5-Nitro-2-phenylpyridine is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] While comprehensive experimental data for this specific compound is limited, the following table summarizes its known and estimated properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Estimated: 83-84 °C | Based on the structurally similar compound 5-Nitro-2-piperidinopyridine.[2] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Based on the parent compound, 2-phenylpyridine.[3][4][5] |
| pKa | Data not available | The pKa of the parent compound, 2-phenylpyridine, is predicted to be around 4.43.[5] The electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. |
| logP | Data not available | The logP of 2-phenylpyridine is predicted to be 2.7.[5] The addition of a nitro group would likely increase the logP value. |
Experimental Protocols
Synthesis of 5-Nitro-2-phenylpyridine via Suzuki Coupling
A common and effective method for the synthesis of 5-Nitro-2-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. In this case, 2-chloro-5-nitropyridine is coupled with phenylboronic acid.
Workflow for the Synthesis of 5-Nitro-2-phenylpyridine:
Caption: Synthetic workflow for 5-Nitro-2-phenylpyridine.
Detailed Methodology:
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Preparation of 2-chloro-5-nitropyridine: This starting material can be synthesized from 2-aminopyridine through nitration followed by a Sandmeyer reaction, or by chlorination of 2-hydroxy-5-nitropyridine.[11][12][13][14][15]
-
Suzuki Coupling Reaction:
-
In a reaction vessel, combine 2-chloro-5-nitropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
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Add a suitable solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Nitro-2-phenylpyridine.
-
Characterization
The structure and purity of the synthesized 5-Nitro-2-phenylpyridine can be confirmed using various spectroscopic techniques.
Workflow for the Characterization of 5-Nitro-2-phenylpyridine:
Caption: Characterization workflow for 5-Nitro-2-phenylpyridine.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the phenyl and pyridine rings. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon framework.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 5-Nitro-2-phenylpyridine (200.19 g/mol ).
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1340 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.
Potential Biological Signaling Pathway
Nitro-containing compounds exhibit a wide range of biological activities, and their mechanisms of action can be diverse. One common mechanism involves the enzymatic reduction of the nitro group, leading to the generation of reactive nitrogen species and oxidative stress.[16] Another potential mechanism is the inhibition of specific enzymes, such as kinases, which are crucial for cell signaling.[17]
The following diagram illustrates a generalized potential signaling pathway for a nitro-containing compound acting as a kinase inhibitor.
Caption: Potential kinase inhibition pathway.
This guide serves as a foundational resource for researchers working with 5-Nitro-2-phenylpyridine. Further experimental investigations are encouraged to fully elucidate its properties and potential applications.
References
- 1. 5-Nitro-2-phenylpyridine 89076-64-2 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 16. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
